molecular formula C11H12O B12859000 2,5,6-Trimethyl-1-benzofuran CAS No. 92016-80-3

2,5,6-Trimethyl-1-benzofuran

Cat. No.: B12859000
CAS No.: 92016-80-3
M. Wt: 160.21 g/mol
InChI Key: QCRMYXDOAGNTHW-UHFFFAOYSA-N
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Description

2,5,6-Trimethylbenzofuran is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,5,6-trimethylphenol with a suitable aldehyde in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed coupling reactions to form the benzofuran ring .

Industrial Production Methods: Industrial production of 2,5,6-Trimethylbenzofuran may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trimethylbenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce halogens or nitro groups onto the benzofuran ring .

Mechanism of Action

The mechanism of action of 2,5,6-Trimethylbenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific structure and functional groups present on the benzofuran ring .

Comparison with Similar Compounds

    Benzofuran: The parent compound, which lacks the methyl groups at the 2, 5, and 6 positions.

    2-Methylbenzofuran: A derivative with a single methyl group at the 2 position.

    5-Methylbenzofuran: A derivative with a single methyl group at the 5 position.

    6-Methylbenzofuran: A derivative with a single methyl group at the 6 position.

Comparison: 2,5,6-Trimethylbenzofuran is unique due to the presence of three methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its mono-methylated counterparts.

Properties

IUPAC Name

2,5,6-trimethyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-4-10-6-9(3)12-11(10)5-8(7)2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRMYXDOAGNTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669355
Record name 2,5,6-Trimethyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92016-80-3
Record name 2,5,6-Trimethyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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